

# TG100-115: A Selective PI3Ky/δ Inhibitor for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## **Abstract**

**TG100-115** is a potent and selective dual inhibitor of phosphoinositide 3-kinase (PI3K) isoforms  $\gamma$  and  $\delta$ .[1][2] This technical guide provides a comprehensive overview of **TG100-115**, including its biochemical activity, mechanism of action, and detailed experimental protocols for its characterization. The information presented is intended to support the use of **TG100-115** as a valuable tool in preclinical research for inflammatory diseases, cardiovascular conditions, and certain cancers.

## Introduction to TG100-115

**TG100-115** is a small molecule inhibitor that exhibits high selectivity for the p110 $\gamma$  and p110 $\delta$  catalytic subunits of Class I PI3K.[1][2][3] These isoforms are predominantly expressed in leukocytes and are key mediators of inflammatory and immune responses, making them attractive therapeutic targets.[4][5] **TG100-115** has demonstrated efficacy in various preclinical models, including those for myocardial infarction, asthma, and inflammation.[1][4][6][7]

### **Mechanism of Action**

**TG100-115** competitively inhibits the ATP-binding site of PI3Ky and PI3K $\delta$ , preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[5] The reduction in PIP3 levels leads to the downstream inhibition of the



Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, survival, and migration.[1][8][9] Specifically, **TG100-115** has been shown to inhibit the phosphorylation of Akt, mTOR, and the downstream effector p70S6 kinase.[1][8]



Click to download full resolution via product page

**Figure 1:** PI3Ky/ $\delta$  Signaling Pathway and Inhibition by **TG100-115**.

## **Biochemical and Cellular Activity**

The inhibitory activity of **TG100-115** has been quantified against the Class I PI3K isoforms. The half-maximal inhibitory concentrations (IC50) demonstrate its high selectivity for the  $\gamma$  and  $\delta$  isoforms over the  $\alpha$  and  $\beta$  isoforms.

| PI3K Isoform                                                               | IC50 (nM)         |
|----------------------------------------------------------------------------|-------------------|
| ΡΙ3Κα                                                                      | 1200 - 1300[1][6] |
| РІЗКβ                                                                      | 1200 - 1300[1][6] |
| РІЗКу                                                                      | 83[1][2]          |
| ΡΙ3Κδ                                                                      | 235[1][2]         |
| Table 1: Inhibitory Activity of TG100-115 against<br>Class I PI3K Isoforms |                   |



In cellular assays, **TG100-115** has been shown to inhibit various cellular processes. For instance, in human umbilical vein endothelial cells (HUVECs), **TG100-115** inhibits VEGF-mediated phosphorylation of mTOR and p70S6 kinase, and FGF-stimulated phosphorylation of Akt.[1][8] However, it does not affect HUVEC proliferation or VEGF-stimulated ERK phosphorylation, highlighting its selective impact on the PI3K pathway.[1]

# Experimental Protocols PI3K Kinase Assay (In Vitro)

This protocol describes a common method to determine the IC50 values of **TG100-115** against different PI3K isoforms.





Click to download full resolution via product page

Figure 2: Workflow for PI3K Kinase Inhibition Assay.



#### Materials:

- Reaction Buffer: 20 mM Tris, 4 mM MgCl2, 10 mM NaCl, pH 7.4.[1][8]
- Substrate: D-myo-phosphatidylinositol 4,5-bisphosphate.[1][8]
- PI3K Isoforms (recombinant human).
- TG100-115 (dissolved in DMSO).
- ATP.
- Kinase-Glo® Luminescent Kinase Assay Reagent.
- · 96-well plates.
- · Luminometer.

#### Procedure:

- Prepare a reaction mixture containing the reaction buffer, D-myo-phosphatidylinositol 4,5-bisphosphate substrate, and the desired PI3K isoform in a 96-well plate.[1][8]
- Add TG100-115 to the wells at a range of final concentrations.[1][8]
- Initiate the kinase reaction by adding ATP.[1][8]
- Incubate the plate for 90 minutes at room temperature to allow the enzymatic reaction to proceed.[1][8]
- Stop the reaction and quantify the remaining ATP by adding the Kinase-Glo® reagent.[1][8]
- Measure the luminescence using a luminometer. The amount of ATP consumed is inversely proportional to the luminescence signal.[1]
- Plot the luminescence signal against the inhibitor concentration and use non-linear regression to calculate the IC50 value.[1]



## **Cellular Akt Phosphorylation Assay (Western Blot)**

This protocol is used to assess the effect of **TG100-115** on the PI3K pathway in a cellular context by measuring the phosphorylation of Akt.

#### Materials:

- Cell line of interest (e.g., HUVECs).
- Cell culture medium and supplements.
- Growth factor (e.g., VEGF or FGF).
- TG100-115.
- Lysis buffer.
- Primary antibodies: anti-phospho-Akt (Ser473) and anti-total-Akt.
- Secondary antibody (HRP-conjugated).
- Chemiluminescent substrate.
- Western blot equipment.

#### Procedure:

- Culture cells to the desired confluency.
- Pre-treat the cells with various concentrations of TG100-115 for a specified time.
- Stimulate the cells with a growth factor (e.g., VEGF) to activate the PI3K pathway.[2]
- Lyse the cells and collect the protein extracts.
- Separate the proteins by SDS-PAGE and transfer them to a membrane.
- Probe the membrane with primary antibodies against phosphorylated Akt (Ser473) and total Akt.



- Incubate with an appropriate HRP-conjugated secondary antibody.
- Detect the protein bands using a chemiluminescent substrate and an imaging system.
- Quantify the band intensities to determine the ratio of phosphorylated Akt to total Akt.

## **In Vivo Applications**

**TG100-115** has been evaluated in several animal models, demonstrating its potential therapeutic utility.

- Myocardial Infarction: In rodent and porcine models of myocardial ischemia/reperfusion injury, TG100-115 administered intravenously at doses of 0.5-5 mg/kg reduced infarct size and preserved myocardial function.[1][6]
- Asthma: In a murine asthma model, aerosolized TG100-115 significantly reduced pulmonary eosinophilia, interleukin-13 levels, and mucin accumulation.[1][4]
- Inflammation and Edema: In rat models, TG100-115 at doses of 1-5 mg/kg reduced edema formation and inflammation induced by various mediators like VEGF and platelet-activating factor.[1][6]

## **Off-Target Activity**

While highly selective for PI3Ky and PI3K $\delta$ , **TG100-115** has been reported to inhibit the kinase activity of transient receptor potential melastatin 7 (TRPM7) with an IC50 of 1.07  $\mu$ M.[6] This off-target activity should be considered when interpreting experimental results, particularly at higher concentrations.

## Conclusion

**TG100-115** is a well-characterized, potent, and selective inhibitor of PI3Kγ and PI3Kδ. Its demonstrated efficacy in various preclinical models of inflammation and cardiovascular disease, coupled with the availability of detailed experimental protocols, makes it an invaluable tool for researchers investigating the roles of these PI3K isoforms in health and disease. This guide provides the necessary information for the effective utilization of **TG100-115** in a laboratory setting.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Phosphoinositide 3-kinase γ/δ inhibition limits infarct size after myocardial ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aerosolized phosphoinositide 3-kinase gamma/delta inhibitor TG100-115 [3-[2,4-diamino-6-(3-hydroxyphenyl)pteridin-7-yl]phenol] as a therapeutic candidate for asthma and chronic obstructive pulmonary disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. TG100-115 LKT Labs [lktlabs.com]
- 8. glpbio.com [glpbio.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- To cite this document: BenchChem. [TG100-115: A Selective PI3Ky/δ Inhibitor for Preclinical Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684651#tg100-115-as-a-selective-pi3k-inhibitor]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com